5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid
Overview
Description
Trifluoromethyl ketones are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This protocol was further extended to the synthesis of perfluoroalkylated isoxazoles .Molecular Structure Analysis
The molecular structure of related compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
The synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . 2,4-Bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines .Scientific Research Applications
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, including structures similar to 5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid, have been extensively researched for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially in specific positions on the pyrazole nucleus, has been correlated with significant variations in the activity profiles of these compounds, making them potent candidates in medicinal chemistry for the development of novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Scaffold in Synthesis of Heterocycles
The reactivity and structure of compounds similar to this compound make them valuable as a building block for the synthesis of a wide variety of heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. This versatility is crucial for the development of new heterocyclic compounds and dyes, underlining the importance of these structures in the field of synthetic organic chemistry (Gomaa & Ali, 2020).
Pyrazole Carboxylic Acid Derivatives in Medicinal Chemistry
Pyrazole carboxylic acid derivatives, akin to this compound, serve as significant scaffold structures in the realm of medicinal chemistry due to their broad spectrum of biological activities. These activities encompass antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The mini-review by Cetin (2020) provides an overview of the synthesis of these derivatives and their extensive biologic applications, making it a valuable guide for scientists in the field of medicinal chemistry (Cetin, 2020).
Therapeutic Applications of Pyrazolines
Pyrazolines, closely related to the compound , demonstrate a multitude of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The exploration of their therapeutic applications, as discussed by Shaaban, Mayhoub, & Farag (2012), sheds light on the potential of these derivatives in the pharmaceutical industry, showcasing their diverse biological properties and their role in the development of new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O2/c13-11(14,15)6-1-3-7(4-2-6)20-9(12(16,17)18)8(5-19-20)10(21)22/h1-5H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMFCZMUUGHOGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136008 | |
Record name | 5-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201136008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187998-46-5 | |
Record name | 5-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187998-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201136008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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